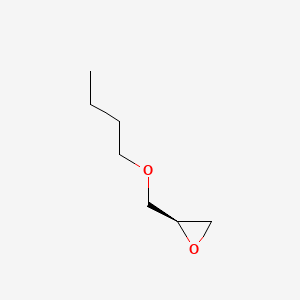

(2R)-2-(butoxymethyl)oxirane

Description

Chirality and Stereochemical Significance of Oxirane Derivatives

Epoxides, or oxiranes, are three-membered cyclic ethers that exhibit substantial ring strain, rendering them highly reactive. wikipedia.org When an oxirane ring is asymmetrically substituted, it can exist as a pair of enantiomers, which are non-superimposable mirror images of each other. This property, known as chirality, is of fundamental importance in organic chemistry and biochemistry, as the biological activity of many molecules is dependent on their specific stereochemistry.

The stereochemistry of reactions involving epoxides is a critical consideration. youtube.com Ring-opening reactions of epoxides are stereospecific, meaning that the stereochemistry of the starting epoxide dictates the stereochemistry of the product. youtube.com This allows for the controlled introduction of new functional groups with a defined spatial relationship. youtube.com For instance, nucleophilic attack on an epoxide typically proceeds via an SN2 mechanism, resulting in an inversion of stereochemistry at the site of attack. masterorganicchemistry.com This predictable stereochemical outcome makes chiral epoxides powerful intermediates for asymmetric synthesis.

Relevance of (2R)-2-(butoxymethyl)oxirane within Chiral Building Blocks

(2R)-2-(butoxymethyl)oxirane belongs to a class of compounds known as chiral building blocks. These are relatively simple, enantiomerically pure molecules that are used as starting materials for the synthesis of more complex chiral targets. The "R" in its name denotes a specific, right-handed configuration at the chiral center of the oxirane ring.

The utility of (2R)-2-(butoxymethyl)oxirane as a chiral building block stems from the combination of its reactive epoxide ring and the butoxymethyl side chain. The epoxide allows for a variety of stereocontrolled transformations, while the butoxy group can influence the reactivity and solubility of the molecule and its derivatives. This compound is particularly valuable in the synthesis of molecules where a specific stereoisomer is required, such as in the pharmaceutical industry where only one enantiomer of a drug may be therapeutically active.

Overview of Research Trajectories for Optically Active Epoxides

Research involving optically active epoxides is a vibrant and evolving field in organic chemistry. acs.org A primary focus is the development of new and efficient methods for their synthesis. Asymmetric epoxidation techniques, such as the Sharpless epoxidation and Jacobsen epoxidation, have been pivotal in providing access to a wide range of chiral epoxides. numberanalytics.com

Current research often explores the use of organocatalysis for the asymmetric epoxidation of alkenes, offering a metal-free alternative to traditional methods. acs.org Another significant area of investigation is the kinetic resolution of racemic epoxides, where one enantiomer is selectively reacted, leaving the other enantiomer in high purity. acs.orgresearchgate.net

Furthermore, chemists are continuously exploring novel applications of optically active epoxides in the synthesis of complex natural products, pharmaceuticals, and other functional materials. numberanalytics.commdpi.com For example, the regioselective opening of the epoxide ring with various nucleophiles provides a pathway to a diverse array of functionalized chiral molecules. researchgate.net The use of optically active epoxides has been instrumental in the synthesis of compounds such as certain beta-blockers and antiviral agents.

Interactive Data Table: Properties of (2R)-2-(butoxymethyl)oxirane and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| (2R)-2-(butoxymethyl)oxirane | 25610-58-6 | C7H14O2 | 130.185 | 177 |

| Butyl glycidyl (B131873) ether (racemic) | 2426-08-6 | C7H14O2 | 130.18 | 164-166 |

| (2R)-2-(methoxymethyl)oxirane | 64491-70-9 | C4H8O2 | 88.11 | - |

| 2-(tert-Butoxymethyl)oxirane | 7665-72-7 | C7H14O2 | 130.21 | 152 |

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-(butoxymethyl)oxirane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c1-2-3-4-8-5-7-6-9-7/h7H,2-6H2,1H3/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSUQLAYJZDEMOT-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCC1CO1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCOC[C@H]1CO1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121906-41-0 | |

| Record name | Butyl glycidyl ether, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121906410 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BUTYL GLYCIDYL ETHER, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y02A7LBH82 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Reactivity and Transformative Processes of 2r 2 Butoxymethyl Oxirane

Epoxide Ring-Opening Reactions

The significant ring strain of approximately 25 kcal/mol renders the epoxide ring of (2R)-2-(butoxymethyl)oxirane highly susceptible to nucleophilic attack, leading to the formation of 1,2-difunctionalized products. researchgate.net These reactions are fundamental to its application in synthesizing more complex molecules.

Nucleophilic ring-opening is the most characteristic reaction of epoxides. The reaction can be initiated by a wide array of nucleophiles, including amines, alcohols, and thiols, and can be performed under acidic, basic, or neutral conditions. researchgate.net

The regioselectivity of the nucleophilic attack on unsymmetrical epoxides like (2R)-2-(butoxymethyl)oxirane is a critical aspect of its chemistry. Under basic or neutral conditions, the nucleophile typically attacks the less substituted carbon atom (C3) of the epoxide ring, a process known as the Krasusky rule. This preference is primarily due to steric hindrance. researchgate.net

In contrast, under acidic conditions, the reaction can proceed via an SN1-like mechanism. The epoxide oxygen is first protonated, and the subsequent nucleophilic attack occurs at the more substituted carbon atom (C2), which can better stabilize the partial positive charge that develops in the transition state.

Chemoselectivity becomes important when multiple reactive sites are present in a molecule. For instance, in competitive reactions, the epoxide ring can be selectively opened in the presence of other functional groups. Studies have shown high chemoselectivity in the aminolysis of epoxides, where the reaction favors the epoxide ring over other potentially reactive groups. tubitak.gov.tr

Both electronic and steric factors play a crucial role in determining the outcome of the ring-opening reaction.

Steric Effects : The bulky butoxymethyl group attached to the chiral center (C2) sterically hinders the approach of nucleophiles to this carbon. Consequently, nucleophilic attack is favored at the less hindered C3 position. This effect is particularly pronounced with bulky nucleophiles. sci-hub.se

Electronic Effects : The electron-donating nature of the butoxy group can influence the electron density around the epoxide ring. However, the primary driving force for the reaction is the relief of ring strain. The polarization of the C-O bonds in the epoxide ring makes both carbon atoms electrophilic and susceptible to attack. researchgate.net

The reaction of (2R)-2-(butoxymethyl)oxirane with amines, known as aminolysis, is a widely used method for the synthesis of β-amino alcohols. tubitak.gov.trresearchgate.net These products are valuable intermediates in the preparation of pharmaceuticals and other biologically active compounds. researchgate.net The reaction involves the nucleophilic attack of the amine nitrogen on one of the epoxide carbons, leading to the opening of the ring. The hydroxyl groups generated during the reaction can catalyze the process, leading to an acceleration in the reaction rate. sci-hub.se

Recent research has highlighted the use of graphite (B72142) oxide as an efficient, heterogeneous, and recyclable solid acid catalyst for the synthesis of β-amino alcohols from epoxides and amines. tubitak.gov.trtubitak.gov.tr This method offers several advantages, including high yields (ranging from 56% to 95%), short reaction times (15-30 minutes), and high regio- and chemoselectivity under solvent-free and metal-free conditions. tubitak.gov.trresearchgate.net

The surface of graphite oxide contains various oxygen-containing functional groups, such as hydroxyl and carboxylic acid groups, which impart acidic properties to the material. tubitak.gov.tr These acidic sites are believed to activate the epoxide ring, facilitating the nucleophilic attack by the amine. researchgate.net The catalytic activity of graphite oxide has been demonstrated to be effective for a wide range of epoxides, including those without aryl groups, where the acidity of the catalyst is the primary driver of the reaction. researchgate.net

Table 1: Graphite Oxide Catalyzed Aminolysis of Epoxides This table summarizes the results from a study on the graphite oxide-catalyzed reaction between various epoxides and amines, demonstrating the catalyst's efficiency and selectivity.

| Epoxide | Amine | Product Yield (%) | Reaction Time (min) |

|---|---|---|---|

| Styrene Oxide | Aniline | 95 | 15 |

| Cyclohexene Oxide | Aniline | 90 | 20 |

| (2R)-2-(butoxymethyl)oxirane | Aniline | 88 | 25 |

| 2-(phenoxymethyl)oxirane | Aniline | 92 | 15 |

| Styrene Oxide | Benzylamine | 93 | 20 |

Data sourced from studies on graphite oxide catalysis. tubitak.gov.trtubitak.gov.tr

(2R)-2-(butoxymethyl)oxirane and similar epoxy alcohols can undergo intramolecular cyclization reactions, leading to the formation of cyclic ethers. researchgate.netacs.org These cascade reactions are of significant interest as they allow for the rapid construction of complex polyether structures, which are found in a number of marine natural products. researchgate.netnih.gov

The regioselectivity of these intramolecular cyclizations is governed by Baldwin's rules. Generally, the exo-selective cyclization, which forms tetrahydrofuran (B95107) (THF) rings, is favored over the endo-selective pathway that would lead to tetrahydropyran (B127337) (THP) rings. researchgate.net However, recent studies have shown that specific reaction conditions, such as the use of fluorinated alcohols or ionic liquids, can promote the less favored endo-selective cascade. researchgate.netresearchgate.net These reactions can proceed through either a "tail-to-head" cyclization, involving the attack of a terminal hydroxyl group, or a "head-to-tail" cyclization via an epoxide-to-epoxonium ring-opening mechanism. researchgate.net The ability to control the outcome of these cascades opens up synthetic routes to complex polyether frameworks. researchgate.netnih.gov

Intramolecular Epoxide-Opening Cascades

Endo-Selective Epoxide-Opening Reactions

In the realm of intramolecular cyclizations, the ring-opening of an epoxide can theoretically proceed via two distinct pathways: an exo route, leading to a smaller ring, or an endo route, resulting in a larger ring. According to Baldwin's rules for ring closure, exo cyclizations are generally kinetically favored for epoxides. However, achieving controlled endo-selective opening is a significant goal in the synthesis of complex polyether natural products, such as those found in marine toxins. nih.govresearchgate.net

For an epoxy alcohol to undergo an endo cyclization, the reaction must overcome the preference for the exo pathway. This can be achieved by incorporating specific directing groups into the epoxide substrate that electronically bias the transition state, favoring the formation of the larger ring. nih.gov In the case of (2R)-2-(butoxymethyl)oxirane, the ether linkage in the side chain is analogous to directing groups used in established synthetic strategies. For example, studies on similar substrates with methoxymethyl groups have shown that the ether oxygen can inductively destabilize the partial positive charge that would develop at the adjacent carbon in the transition state for exo cyclization. nih.gov This electronic destabilization of the exo pathway effectively promotes the alternative endo cyclization route.

Pioneering work has demonstrated that substituents like alkenyl or sulfonyl groups can effectively stabilize the positive charge development required for the endo transition state, leading to the formation of six-membered tetrahydropyran rings instead of five-membered tetrahydrofuran rings. nih.gov By analogy, the butoxymethyl group in (2R)-2-(butoxymethyl)oxirane is expected to exert a similar electronic influence, making it a viable substrate for strategies aimed at constructing tetrahydropyran systems via endo-selective cyclizations.

Table 1: Regioselectivity in Intramolecular Epoxide Opening

| Cyclization Pathway | Ring Size Formed | Kinetic Favorability (Baldwin's Rules) | Influencing Factor for (2R)-2-(butoxymethyl)oxirane Analogs |

|---|---|---|---|

| Exo | Smaller Ring (e.g., 5-membered) | Generally Favored | Destabilized by electron-withdrawing nature of ether side-chain |

| Endo | Larger Ring (e.g., 6-membered) | Generally Disfavored | Promoted by directing groups that stabilize the endo transition state |

Directed Cascades with Specific Lewis Acids

Lewis acids play a crucial role in activating the epoxide ring towards nucleophilic attack by coordinating to the ether oxygen. researchgate.netthieme-connect.de This coordination enhances the polarization of the carbon-oxygen bonds, making the epoxide a more reactive electrophile. In the context of cascade reactions, a Lewis acid can initiate a sequence of cyclizations, allowing for the rapid assembly of complex molecular architectures from poly-epoxide precursors. nih.gov

The choice of Lewis acid is critical for directing the outcome of these cascades. Research has shown that certain Lewis acids are particularly effective at promoting the desired endo-selective openings. For substrates containing ether side chains, such as analogs of (2R)-2-(butoxymethyl)oxirane, lanthanide triflates (e.g., La(OTf)₃) have been successfully employed. nih.gov These Lewis acids, when used in the presence of a controlled amount of water, have been shown to cleanly catalyze the cyclization of epoxy alcohols bearing a methoxymethyl directing group, yielding the six-membered tetrahydropyran ring with high selectivity. nih.gov

The mechanism is believed to involve activation of the epoxide by the Lewis acid, followed by a stepwise cascade of ring-openings and cyclizations. The Lewis acid's role is not merely to activate the epoxide but also to orchestrate the stereochemical and regiochemical outcome of the cascade. researchgate.net Gold-based Lewis acids have also emerged as powerful catalysts for activating unsaturated bonds and epoxides in complex transformations. researchgate.netacs.org

Table 2: Lewis Acids in Directed Epoxide-Opening Cascades

| Lewis Acid Type | Role in Reaction | Expected Outcome with (2R)-2-(butoxymethyl)oxirane Analogs | Reference Principle |

|---|---|---|---|

| Lanthanide Triflates (e.g., La(OTf)₃) | Activates epoxide; promotes endo-cyclization | Formation of tetrahydropyran structures | nih.gov |

| Boron Trifluoride Etherate (BF₃·OEt₂) | Strong Lewis acid for general epoxide activation and polymerization | Can initiate polymerization or other rearrangements | google.com |

| Gold(I) Complexes | Soft, π-acidic catalyst | Activation for complex cyclizations and rearrangements | researchgate.netacs.org |

Polymerization Reactions

(2R)-2-(butoxymethyl)oxirane, commonly known as n-butyl glycidyl (B131873) ether (BGE), is an important monomer in polymer chemistry. Its ability to undergo ring-opening polymerization (ROP) allows for its incorporation into various polymer backbones, most notably polyethers. cymitquimica.comchemrxiv.org

Ring-Opening Polymerization of Epoxides in Materials Science

Ring-opening polymerization is a primary method for synthesizing polyethers. chemrxiv.org The significant driving force for this process is the release of ring strain inherent in the three-membered oxirane ring. libretexts.org This polymerization can be initiated by cationic, anionic, or coordination-insertion mechanisms, leading to polymers with different characteristics.

In materials science, (2R)-2-(butoxymethyl)oxirane serves as a reactive diluent for high-viscosity epoxy resin formulations. cymitquimica.com When mixed with a base resin (like a bisphenol A-based epoxy) and a curing agent, the oxirane ring of the BGE opens and covalently incorporates into the cross-linked polymer network. This not only reduces the viscosity of the uncured resin, making it easier to process, but also modifies the properties of the final cured material, such as improving its flexibility and impact strength. chembk.com

The polymerization can be initiated by Lewis acids such as boron trifluoride etherate, leading to a cationic ROP. google.com Alternatively, anionic ROP can be initiated by strong bases. nih.gov Recent studies in mechanochemistry have even demonstrated the solid-state anionic ring-opening polymerization of functional epoxide monomers, showing a correlation between the monomer's melting point and its reactivity under ball-milling conditions. nih.gov The resulting poly(glycidyl ether)s are a significant class of functional polymers with applications ranging from energetic binders to advanced coatings and adhesives. google.com

Table 3: Ring-Opening Polymerization (ROP) of (2R)-2-(butoxymethyl)oxirane

| Polymerization Type | Typical Initiators | Mechanism | Key Feature |

|---|---|---|---|

| Cationic ROP | Lewis Acids (e.g., BF₃·OEt₂), Protic Acids | Cleavage and propagation via a tertiary carbocation or Sₙ2-like attack on the protonated epoxide | Commonly used in epoxy resin curing |

| Anionic ROP | Strong Bases (e.g., alkoxides, hydroxides) | Sₙ2 attack of a nucleophile at the less-substituted carbon of the epoxide | Allows for synthesis of well-defined polyethers |

Advanced Spectroscopic and Chiroptical Characterization of 2r 2 Butoxymethyl Oxirane

Circular Dichroism Spectroscopy

Circular dichroism (CD) spectroscopy is a powerful tool for studying chiral molecules, as it measures the differential absorption of left- and right-circularly polarized light. aip.org This technique provides information about the stereochemistry of a molecule. dtu.dk

Circular dichroism at microwave frequencies, also known as rotational circular dichroism (RCD), is a phenomenon predicted to arise from the pure rotational motion of chiral molecules. aip.org While electronic and vibrational circular dichroism are well-established techniques, RCD is expected to be a very weak effect and has not yet been experimentally observed in molecules. aip.org The weakness stems from the fact that in the long-wavelength limit of microwaves, the molecule is too small relative to the wavelength of the light to effectively sample the "helicity" of the circularly polarized beam. aip.org

Theoretical calculations have been performed to predict the rotational strengths of microwave transitions for several small chiral oxirane derivatives, identifying the most promising candidates for future experimental observation. nih.gov These studies provide calculated dipole and rotational strengths for transitions in the 3-26 GHz range. nih.gov For molecules like methyloxirane and trans-dimethyloxirane, specific transitions have been identified with calculated rotational strengths considered most likely for the observation of RCD. aip.orgaip.org These calculations serve as a theoretical foundation for potential future studies on more complex oxiranes like (2R)-2-(butoxymethyl)oxirane.

Table 1: Calculated Microwave Circular Dichroism Data for Selected Oxirane Derivatives

This table presents a selection of calculated transitions and their corresponding rotational strengths for simple oxirane derivatives, which are considered likely candidates for the observation of rotational circular dichroism. The data is based on theoretical calculations as direct experimental observation remains a challenge.

| Compound | Transition (J' ← J) | Frequency (GHz) | Rotational Strength (10⁻⁴⁴ esu² cm²) |

| Methyloxirane | 1₁₀ ← 1₁₁ | 10.8 | -45.7 |

| Methyloxirane | 2₁₁ ← 2₁₂ | 11.9 | -46.5 |

| trans-Dimethyloxirane | 1₁₀ ← 1₁₁ | 5.9 | -18.7 |

| trans-Dimethyloxirane | 2₁₁ ← 2₁₂ | 6.5 | -19.1 |

Source: Data derived from theoretical calculations reported in literature. nih.gov

Electronic Circular Dichroism (ECD) is a highly sensitive method for investigating the stereochemistry of chiral molecules. dtu.dk It has proven particularly useful in analyzing the enantioselective complexation of chiral oxirane derivatives. researchgate.net Research has shown that when enantiomers of oxiranes, such as 1,2-butyloxirane (an isomer of (butoxymethyl)oxirane), are encapsulated by an optically pure host molecule like a cryptophane, diastereomeric complexes are formed. researchgate.net

These newly formed diastereomers exhibit distinct ECD spectra. For example, in the complexation of oxirane derivatives with a specific cryptophane host, characteristic Cotton bands were observed in the ¹Lₑ region of the ECD spectrum, with each diastereomer producing a unique spectral signature. researchgate.net This differentiation allows for the study of enantioselective binding processes and the determination of the enantiomeric composition of a sample. The ECD spectrum is highly sensitive to the conformation of the molecule, and changes in the spectrum upon complexation can reveal details about the induced fit and the structure of the host-guest complex. researchgate.netscience.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for structural elucidation. In the context of chiral analysis, it can be used to differentiate between diastereomers. ethernet.edu.et

The encapsulation of chiral molecules within a host cavity, such as a cryptophane, leads to significant changes in their ¹H NMR spectra. researchgate.net This phenomenon is characterized by the appearance of signals at high-field (upfield) shifts, which are specific to the encapsulated guest molecule. researchgate.netresearchgate.net These shifts are caused by the shielding effects within the host's cavity.

When a racemic or enantiomerically enriched mixture of a chiral oxirane is complexed with an enantiopure host, two diastereomeric complexes can form. Because diastereomers have different physical properties, they are distinguishable by NMR, often displaying separate sets of signals. researchgate.netethernet.edu.et For instance, studies on the encapsulation of ethyloxirane and 2,2'-bioxirane (B75706) derivatives in an aqueous solution with an optically active cryptophane host demonstrated the formation of distinct diastereomeric complexes, each with a unique ¹H NMR spectrum. researchgate.net The analysis of these spectra allows for the characterization of each diastereomer and the study of the enantioselectivity of the complexation. researchgate.net For (2R)-2-(butoxymethyl)oxirane, one would expect that upon encapsulation in a chiral host, its ¹H NMR signals would shift upfield, and if its enantiomer were present, two distinct sets of signals corresponding to the two diastereomeric complexes would be observed.

Table 2: Conceptual ¹H NMR Chemical Shifts for Encapsulated Oxiranes

This table illustrates the principle of high-field shifts observed in ¹H NMR spectra upon encapsulation of a guest molecule within a host cavity. The values are conceptual and represent the typical upfield shift observed for guest protons.

| Guest Molecule | Proton Environment | Chemical Shift (Free) | Chemical Shift (Encapsulated) |

| Chiral Oxirane | Oxirane Ring Protons | ~ 2.5 - 3.5 ppm | ~ -2.0 to 0.0 ppm |

| Chiral Oxirane | Substituent Protons | Varied | Shifted Upfield |

Source: Data conceptualized from findings reported in literature. researchgate.netresearchgate.net

Photoelectron Spectroscopy and Circular Dichroism in Photoelectron Angular Distribution

Photoelectron circular dichroism (PECD) is a powerful chiroptical technique that is significantly more sensitive than conventional circular dichroism in absorption. rsc.org PECD measures the forward-backward asymmetry in the angular distribution of photoelectrons ejected from a chiral molecule upon ionization by circularly polarized light. nih.govresearchgate.net This asymmetry reverses its sign when either the helicity of the light or the chirality of the molecule is inverted. aps.org

Studies on a series of chiral oxirane derivatives, including methyloxirane and 2-(trifluoromethyl)oxirane, have demonstrated the utility of PECD. nih.govuni-frankfurt.de The technique is highly sensitive to the electronic structure of the molecule and the nature of its substituents. nih.gov The magnitude of the PECD effect is not simply related to the initial state chirality but is governed by the ability of the delocalized photoelectron wave function to probe the asymmetric potential of the molecular cation. nih.gov This makes PECD a sensitive probe of the molecular potential and, by extension, the molecule's three-dimensional structure. researchgate.net For (2R)-2-(butoxymethyl)oxirane, PECD could provide detailed information about its electronic structure and absolute configuration by analyzing the angular distribution of photoelectrons ejected from specific molecular orbitals. nih.gov

Computational and Theoretical Investigations of 2r 2 Butoxymethyl Oxirane

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational tool for investigating the electronic properties of molecules. However, specific DFT studies on (2R)-2-(butoxymethyl)oxirane are not readily found in the current body of scientific literature. Such research would be crucial for a fundamental understanding of its reactivity and spectroscopic properties.

Calculations of Photoionization Dynamical Parameters

There is a notable absence of published research on the calculation of photoionization dynamical parameters for (2R)-2-(butoxymethyl)oxirane. These calculations would provide insight into how the molecule behaves when it absorbs light and ejects an electron, which is fundamental to understanding its photochemistry and could have applications in areas such as atmospheric chemistry and materials science.

Modeling Circular Dichroism in Angular Distribution Effects

Circular dichroism (CD) spectroscopy is a vital technique for studying chiral molecules. Theoretical modeling of the circular dichroism in the angular distribution of photoelectrons from (2R)-2-(butoxymethyl)oxirane would offer a detailed picture of its stereochemistry and electronic transitions. At present, such specific theoretical models for this compound have not been reported.

Elucidation of Electronic Structure and Chiral Properties

A comprehensive elucidation of the electronic structure and its relationship to the chiral properties of (2R)-2-(butoxymethyl)oxirane through DFT is a critical area for future research. This would involve analyzing molecular orbitals, electron density distribution, and electrostatic potential to understand how its chirality influences its chemical behavior.

Molecular Dynamics and Docking Studies (excluding biological activity inference)

Molecular dynamics (MD) simulations and docking studies can provide valuable information about the behavior of molecules and their interactions. However, specific studies focused on the non-biological aspects of (2R)-2-(butoxymethyl)oxirane are not available.

Computational Approaches to Enantiomeric Recognition

Research into computational approaches for the enantiomeric recognition of (2R)-2-(butoxymethyl)oxirane is an unexplored area. Such studies would be instrumental in developing methods for separating and analyzing this specific enantiomer from its counterpart, which is essential for applications requiring enantiopure compounds.

Enantioselective Recognition and Separation of 2r 2 Butoxymethyl Oxirane and Homologues

Chromatographic Enantioseparation Techniques

Chromatographic methods are powerful tools for separating enantiomers. hplc.eu These techniques rely on the differential interaction of enantiomers with a chiral environment, most commonly a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC). eijppr.com

The direct separation of enantiomers of oxiranes, including homologues of (2R)-2-(butoxymethyl)oxirane, can be effectively achieved using HPLC with CSPs. eijppr.comresearchgate.net Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly effective for resolving a wide range of chiral molecules. eijppr.comresearchgate.net For instance, amylase tris(3,5-dimethylphenylcarbamate) has demonstrated suitability for the enantioseparation of certain aryloxyaminopropanol derivatives, which share structural similarities with the target compound. researchgate.net

The principle behind this separation lies in the formation of transient diastereomeric complexes between the enantiomers and the CSP. eijppr.com The stability of these complexes differs for each enantiomer, leading to different retention times on the chromatographic column and, consequently, their separation. eijppr.com The choice of mobile phase is also crucial and can significantly influence the separation efficiency. sigmaaldrich.com

The success of enantioseparation by chiral chromatography is governed by a combination of intermolecular forces. eijppr.comchula.ac.th Chiral recognition relies on various interactions, including hydrogen bonding, π-π interactions, and dipole-dipole interactions between the analyte and the CSP. eijppr.com

Enantioselective Complexation and Host-Guest Chemistry

Host-guest chemistry offers a different approach to enantioselective recognition, where a larger "host" molecule selectively binds one enantiomer of a smaller "guest" molecule, such as (2R)-2-(butoxymethyl)oxirane.

Optically active cryptophanes, a class of cage-like molecules, have been shown to be effective hosts for the enantioselective complexation of chiral oxiranes in aqueous solutions. researchgate.netresearchgate.net These cryptophanes possess a well-defined cavity that can encapsulate small guest molecules. holmanchemistry.net

A study demonstrated that an optically active cryptophane bearing phenol (B47542) functions can efficiently bind the two enantiomers of various oxirane derivatives, including 1,2-butyloxirane, a homologue of (2R)-2-(butoxymethyl)oxirane. researchgate.net The formation of the host-guest complex is confirmed by high-field shifted signals in ¹H NMR spectroscopy, which are characteristic of the encapsulated species. researchgate.netresearchgate.net Importantly, an enantioselective effect was observed in all cases studied, indicating that the chiral cryptophane host preferentially binds one enantiomer over the other. researchgate.net

The strength of the interaction between the host and guest, quantified by the binding constant, is influenced by several factors. Research has established a correlation between the molecular volume of the oxirane guest and the binding constants. researchgate.net This suggests that the size of the guest molecule relative to the host's cavity is a key determinant of binding affinity.

However, molecular volume is not the sole factor. The flexibility of the guest molecule also appears to play a significant role in the binding process. researchgate.net A more flexible molecule may be able to adopt a conformation that better fits within the host's cavity, thereby enhancing the binding affinity. This interplay between size, shape, and conformational flexibility is crucial for achieving high enantioselectivity in host-guest complexation.

Synthetic Utility and Applications of 2r 2 Butoxymethyl Oxirane in Advanced Organic Synthesis

Precursor for Specialty Chemicals and Advanced Materials

(2R)-2-(Butoxymethyl)oxirane is a key starting material in the synthesis of various specialty chemicals and advanced materials. The high reactivity of its epoxide ring allows for a variety of ring-opening reactions, leading to the formation of diverse and useful polymeric materials. solubilityofthings.com This reactivity is harnessed in the manufacturing of specialty chemicals utilized in coatings, adhesives, and sealants. solubilityofthings.com

The industrial relevance of this compound spans from the automotive to the construction sectors, highlighting its adaptability. solubilityofthings.com Its ability to form cross-links within polymer structures enhances the mechanical properties of the resulting materials. solubilityofthings.com Ongoing research into the reactivity and applications of oxirane compounds like (2R)-2-(butoxymethyl)oxirane continues to open avenues for the development of novel materials with improved functionalities, such as enhanced thermal and chemical stability. solubilityofthings.com

The racemic mixture, 2-(butoxymethyl)oxirane, is widely used as a reactive diluent in epoxy resin formulations. ontosight.aicymitquimica.com This application improves the flow properties and reduces the viscosity of the resins during processing. cymitquimica.com These epoxy resins find use in a multitude of industrial applications, including the production of coatings, adhesives, and composite materials. ontosight.ai

Table 1: Industrial Applications of (2R)-2-(butoxymethyl)oxirane and its Racemate

| Application | Industry | Function | Reference |

|---|---|---|---|

| Coatings | Automotive, Construction | Precursor for specialty chemicals | solubilityofthings.com |

| Adhesives | Automotive, Construction | Precursor for specialty chemicals | solubilityofthings.com |

| Sealants | Automotive, Construction | Precursor for specialty chemicals | solubilityofthings.com |

| Epoxy Resin Formulations | General Manufacturing | Reactive diluent | ontosight.aicymitquimica.com |

Building Block for Complex Chiral Molecules

The chiral nature of (2R)-2-(butoxymethyl)oxirane makes it an essential building block for the synthesis of complex, optically active molecules. cymitquimica.com Chiral building blocks are fundamental starting materials for constructing intricate molecules in fields such as drug discovery and materials science. cymitquimica.com The presence of the stereocenter in (2R)-2-(butoxymethyl)oxirane allows for the creation of specific stereoisomers of target molecules, which is often crucial for their biological activity or material properties.

For instance, chiral epoxides are key intermediates in the synthesis of various biologically active compounds. The Sharpless asymmetric epoxidation is a well-known method for producing chiral epoxides, which can then be used in the synthesis of complex natural products and pharmaceuticals. researchgate.net The regioselective opening of the epoxide ring allows for the introduction of various functional groups with a high degree of stereocontrol. researchgate.net This is exemplified in the synthesis of antituberculosis drugs where a key step involves the diastereoselective allylation of a ketone derived from a chiral epoxide. researchgate.net

The versatility of chiral epoxides extends to their use in the synthesis of various natural products. For example, the synthesis of (+)-disparlure, the pheromone of the gypsy moth, was achieved using a chiral epoxy alcohol as a synthon. researchgate.net This demonstrates the importance of chiral epoxides in constructing stereochemically defined molecules with specific biological functions.

Role as a Reactive Intermediate in Fine Chemical Synthesis

The high reactivity of the epoxide ring in (2R)-2-(butoxymethyl)oxirane makes it a valuable reactive intermediate in fine chemical synthesis. solubilityofthings.com This reactivity allows for a wide range of chemical transformations, primarily through nucleophilic ring-opening reactions. This versatility is crucial for the synthesis of a variety of fine chemicals, including surfactants and resins. solubilityofthings.com

The epoxide ring can be opened by a variety of nucleophiles, such as amines, alcohols, and thiols, to introduce different functional groups into the molecule. This reactivity is fundamental to its role as an intermediate. For example, the reaction of epoxides with sodium azide (B81097) is a common method for introducing an azide group, which can be further transformed into other nitrogen-containing functionalities. researchgate.net

Catalytic Applications of (2R)-2-(butoxymethyl)oxirane Derivatives

While (2R)-2-(butoxymethyl)oxirane itself is primarily a reactant, its derivatives have shown potential in catalytic applications. The functional groups introduced through the ring-opening of the epoxide can be designed to act as ligands for metal catalysts or as organocatalysts themselves.

For example, the development of catalytic systems for various organic transformations often involves the use of chiral ligands to induce enantioselectivity. Derivatives of (2R)-2-(butoxymethyl)oxirane, with their inherent chirality, are potential candidates for such ligands. While specific catalytic applications of derivatives of (2R)-2-(butoxymethyl)oxirane are not extensively documented in the provided search results, the broader class of chiral molecules derived from epoxides plays a significant role in catalysis.

For instance, N-heterocyclic carbenes (NHCs) are a class of organocatalysts and ligands for transition metals. acs.org While not directly derived from (2R)-2-(butoxymethyl)oxirane in the provided information, the synthesis of chiral NHCs often relies on chiral starting materials, a role that could potentially be filled by derivatives of this epoxide. The use of chiral ligands is crucial in asymmetric catalysis, such as in hydrogenation and cyclization reactions. acs.org

Furthermore, research on the catalytic activity of various metal complexes often involves screening a range of ligands to optimize performance. The structural and chiral features of derivatives of (2R)-2-(butoxymethyl)oxirane could make them interesting candidates for such screening efforts in the development of new catalytic systems. For example, tungsten complexes have been used as active catalysts for the oxidation of various compounds. tandfonline.com The ligands in these complexes play a crucial role in their activity and selectivity.

Future Directions and Emerging Research Avenues for Chiral Alkyl Substituted Oxiranes

Development of Novel Enantioselective Methodologies

The synthesis of enantiomerically pure epoxides is a cornerstone of modern organic chemistry. catalysis.blog While established methods like the Sharpless-Katsuki epoxidation are powerful for allylic alcohols, and Jacobsen's catalyst is effective for various unfunctionalized alkenes, research continues to target the development of more efficient, sustainable, and broadly applicable catalysts. catalysis.blogcatalysis.blog

Future work is centered on several key areas:

New Catalyst Systems: The design of novel catalysts that are more cost-effective and environmentally friendly is a major goal. catalysis.blog This includes the exploration of catalysts based on earth-abundant metals and the development of organocatalysts that avoid metal contamination altogether. For instance, research into chiral ketones derived from carbohydrates has shown promise, though the structural requirements for these catalysts are highly specific to the olefin substrate. acs.org Similarly, new Cr(salen) complexes have been rationally designed to improve enantioselectivity in the epoxidation of specific alkenes like trans-β-methylstyrene. arkat-usa.org

Sustainable Chemistry: A significant push is being made towards greener synthetic routes. This involves using environmentally benign solvents, renewable starting materials, and developing catalytic systems that operate under milder conditions with lower energy consumption. catalysis.blog

Kinetic Resolution: For racemic epoxides, kinetic resolution is a vital strategy for obtaining enantiopure compounds. Future research aims to develop more efficient catalysts for the kinetic resolution of terminal epoxides. For example, aluminum(salen) complexes have been investigated as catalysts for kinetic resolution via CO2 coupling, showing substrate-dependent success under mild conditions (1 bar CO2 pressure). researchgate.net The development of catalysts that can achieve high relative reaction rates (krel) for a broader range of epoxide substrates is a key objective. researchgate.net

A comparison of enantiomeric excess (e.e.) values for different catalytic systems in the epoxidation of various substrates highlights the ongoing challenge of achieving high selectivity across diverse molecular structures.

| Catalyst System | Substrate | Enantiomeric Excess (e.e.) |

| Rationally Designed Cr(salen) Complex | trans-β-Methylstyrene | >90% |

| Rationally Designed Cr(salen) Complex | cis-β-Methylstyrene | >50% |

| Rationally Designed Cr(salen) Complex | trans-Stilbene | >50% |

| Chiral Ti-catalyst/BINOL with CO2 | Epichlorohydrin | 24% |

| Dimeric Co(III) salen-complex with CO2 | Terminal Epoxides | 40% |

| Aluminum(salen)/TBAB with CO2 | N-(2,3-epoxypropyl)diphenylamine | 93:7 (er) |

| This table presents selected data to illustrate the range of selectivities achieved with different modern catalytic systems. |

Exploration of Undiscovered Reactivity Patterns

While the nucleophilic ring-opening of oxiranes is a well-understood and heavily utilized reaction, there is still vast potential for discovering novel reactivity patterns. The inherent strain of the three-membered ring makes oxiranes highly reactive intermediates capable of participating in a wide array of transformations. lboro.ac.uk

Emerging research in this area includes:

Cascade Reactions: Designing complex, multi-step reaction sequences that are initiated by the ring-opening of a chiral oxirane like (2R)-2-(butoxymethyl)oxirane is a highly attractive strategy for building molecular complexity rapidly. These cascade reactions can form multiple new bonds and stereocenters in a single synthetic operation.

Unconventional Ring-Openings: Researchers are exploring reactions that go beyond simple nucleophilic attack. This includes radical-mediated ring-openings, transition-metal-catalyzed cross-couplings of the C-O bond, and rearrangements that lead to unexpected structural motifs.

Cycloaddition Reactions: The reaction of epoxides with carbon dioxide to form cyclic carbonates is an area of intense research, driven by the goal of CO2 utilization. dntb.gov.uadntb.gov.ua Developing enantioselective versions of this reaction, or using it in kinetic resolutions, allows for the synthesis of valuable chiral cyclic carbonates. dntb.gov.uamdpi.com Bifunctional catalysts, such as certain Co(III) salen complexes, are being developed to promote this transformation with enantioselectivity. mdpi.com

Advanced Computational Predictions and Experimental Verification

The synergy between computational chemistry and experimental synthesis is becoming increasingly crucial in advancing the chemistry of chiral oxiranes. catalysis.blogcatalysis.blog Theoretical calculations can provide deep insights into reaction mechanisms, transition state geometries, and the origins of enantioselectivity, guiding the design of new experiments and catalysts.

Key future directions include:

Predictive Catalyst Design: Using computational methods like Density Functional Theory (DFT), chemists can model the interaction between a catalyst and an oxirane substrate. This allows for the in silico screening of potential new catalysts, predicting which designs are most likely to be efficient and selective, thereby saving significant time and resources in the lab. catalysis.blog

Understanding Reaction Pathways: Computational studies are essential for mapping out the potential energy surfaces of complex reactions. For instance, in the epoxidation of alkenes by oxaziridinium salts, computational and theoretical studies have supported the spiro transition state model over the planar alternative, providing a clearer picture of how asymmetry is transferred during the reaction. lboro.ac.uk

Regio- and Stereoselectivity Prediction: For the ring-opening of substituted oxiranes like (2R)-2-(butoxymethyl)oxirane, computational models can predict how different nucleophiles and catalysts will favor attack at the substituted versus the unsubstituted carbon, and how the stereochemistry of the product will be affected. Experimental verification of these predictions is essential to refine the computational models and expand their predictive power.

Integration of (2R)-2-(butoxymethyl)oxirane into Complex Synthetic Sequences

The ultimate test of a chiral building block's utility is its successful incorporation into the total synthesis of complex, biologically active molecules or advanced materials. (2R)-2-(butoxymethyl)oxirane, as a source of a chiral C3 unit, is a valuable synthon for this purpose.

Future research will focus on:

Natural Product Synthesis: Chiral epoxides are frequently found in natural products and are key intermediates in their synthesis. lboro.ac.uk The butoxymethyl group in (2R)-2-(butoxymethyl)oxirane can serve as a protected hydroxymethyl group, which is a common structural motif. Future synthetic campaigns will likely feature this building block in the construction of polyketides, macrolides, and other complex natural products.

Pharmaceutical Ingredients: The synthesis of enantiomerically pure active pharmaceutical ingredients (APIs) often relies on chiral building blocks. The integration of (2R)-2-(butoxymethyl)oxirane into novel synthetic routes towards new drug candidates will continue to be an important area of research.

Development of Synthetic Equivalents: Research will also explore transforming (2R)-2-(butoxymethyl)oxirane into other useful chiral synthons. For example, ring-opening with different nucleophiles can generate a variety of chiral 1,2-disubstituted propane (B168953) derivatives, each with its own potential for further elaboration into more complex structures. This expands the synthetic "toolbox" available to chemists for tackling challenging molecular targets.

Q & A

Q. What are the optimized synthetic routes for (2R)-2-(butoxymethyl)oxirane?

The synthesis typically involves stereoselective epoxidation of a pre-functionalized alkene precursor. For example:

- Step 1 : Prepare the allyl ether precursor, such as 3-butenyl butyl ether, by reacting butanol with allyl bromide under basic conditions.

- Step 2 : Perform asymmetric epoxidation using a chiral catalyst. A method adapted from similar oxirane syntheses employs Jacobsen’s Mn(III)-salen complex or Sharpless epoxidation conditions to achieve enantiomeric excess (ee) >90% .

- Step 3 : Purify the product via column chromatography or distillation.

Key variables : Temperature (0–25°C), solvent polarity (e.g., dichloromethane), and catalyst loading (1–5 mol%).

Q. How is (2R)-2-(butoxymethyl)oxirane utilized in catalytic CO₂ conversion?

This compound serves as a substrate in cycloaddition reactions with CO₂ to form cyclic carbonates. In a 2021 study, a Co(II)-based metal-organic framework (MOF) achieved 95% conversion under mild conditions (1 atm CO₂, 80°C, 24 hours) . The butoxymethyl group’s steric bulk limits pore diffusion, favoring surface reactions (Table 1).

Table 1 : Conversion Rates of Epoxides in CO₂ Cycloaddition

| Epoxide | Conversion (%) |

|---|---|

| 2-(Butoxymethyl)oxirane | 95 |

| Epichlorohydrin | 99 |

| 2-Ethyloxirane | 99 |

Advanced Research Questions

Q. How does the (2R) configuration influence stereochemical outcomes in ring-opening reactions?

The R-configuration at C2 directs nucleophilic attack to the less hindered epoxide carbon. For example:

- Aminolysis : Reaction with amines (e.g., benzylamine) in THF at 60°C yields (2R)-1-(butoxymethyl)-2-aminopropanol with >80% diastereomeric excess (de) .

- Acid-catalyzed hydrolysis : The stereochemistry governs regioselectivity, producing (2R)-2-(butoxymethyl)-1,2-diol as the major product.

Q. What mechanistic insights explain the high catalytic efficiency of 2-(butoxymethyl)oxirane in CO₂ fixation?

Kinetic studies suggest:

- Surface-mediated catalysis : The long butoxymethyl chain prevents substrate entry into the MOF’s pores, as evidenced by consistent reaction rates across alkyl chain lengths .

- Electrophilicity enhancement : The ether oxygen stabilizes the transition state via hydrogen bonding with the catalyst’s Brønsted acid sites.

Q. What analytical methods validate enantiomeric purity and structural integrity?

- Chiral HPLC : Use a Chiralpak AD-H column (hexane:isopropanol = 90:10) to resolve enantiomers; retention time correlates with ee .

- NMR spectroscopy : NMR distinguishes diastereomers via splitting at C2 (δ 55–60 ppm) .

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., CHONa: calcd 153.0886, found 153.0883) .

Q. How do substituents (e.g., butoxymethyl vs. chloromethyl) affect epoxide reactivity?

Comparative studies show:

- Electron-donating groups (e.g., butoxymethyl) reduce electrophilicity, slowing nucleophilic attack but improving stability.

- Steric effects : Butoxymethyl’s bulk decreases reaction rates in SN2 mechanisms compared to smaller substituents (e.g., chloromethyl in epichlorohydrin) .

Methodological Considerations

- Stereochemical analysis : Combine X-ray crystallography with circular dichroism (CD) to assign absolute configurations.

- Reaction optimization : Screen Lewis acids (e.g., ZnBr) to enhance CO₂ cycloaddition yields .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.